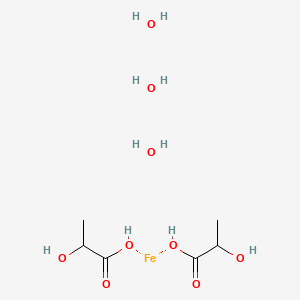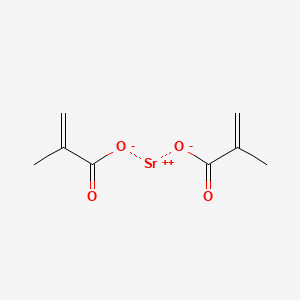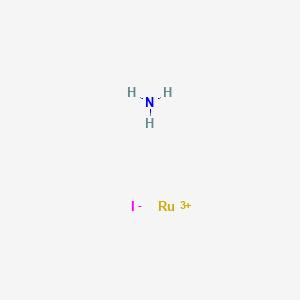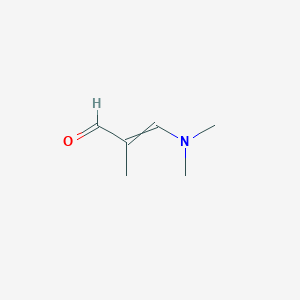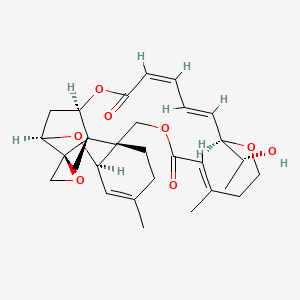
ロリジンE
説明
Roridin E is a macrocyclic trichothecene mycotoxin characterized by high cytotoxicity. It is commonly isolated from Stachybotrys chartarum, a species of mold. Detailed characterization through 1-D and 2-D NMR spectroscopy has provided insights into its molecular structure, showing differences from previously accepted data. The confirmation of its structure was achieved for the first time through crystallographic solution, highlighting its complex molecular arrangement (Ridge et al., 2017).
Synthesis Analysis
Synthetic approaches to macrocyclic trichothecenes like Roridin E involve complex strategies that manipulate the macrocyclic core and the epoxide group integral to their activity. Although specific synthesis routes for Roridin E are not detailed in the available literature, the synthesis of similar compounds involves the careful manipulation of stereochemistry and functional groups to achieve the desired molecular architecture. Synthesis studies focus on establishing stereochemistry at critical centers and exploring the reactivity of the epoxide group and other functional groups within the macrocyclic framework.
Molecular Structure Analysis
The molecular structure of Roridin E has been elucidated through advanced spectroscopic techniques, including NMR spectroscopy and X-ray crystallography. These studies have revealed that Roridin E and its isomers possess a complex macrocyclic structure with specific stereochemistry at the C-6' and C-13' centers. The assignment of configurations at these centers is critical for understanding the biological activity of Roridin E and its derivatives (Jarvis & Wang, 1999).
科学的研究の応用
抗がん活性
ロリジンEは、毒キノコであるPodostroma cornu-damaeによって産生されるマイコトキシンであり、その潜在的な抗がん特性について研究されています。研究によると、this compoundは様々な癌細胞株に対して有意な細胞毒性を示します。 科学者たちは、沈水培養条件を最適化することで、this compoundの生産量を増やし、そのコストを削減し、抗がんへの応用に関する更なる研究を促進することを目指しています {svg_1}.
生産の最適化
This compound生産のための沈水培養条件の最適化は、科学研究におけるその応用にとって重要です。研究者たちは、応答曲面法を用いることで、this compoundの収量を最大化するのに最適な培地のpH、培養時間、撹拌速度を決定することができました。 この最適化は、生産の向上だけでなく、培養期間の短縮にもつながり、大規模生産をより現実的なものにします {svg_2}.
構造解析
This compoundはStachybotrys chartarumから再分離され、1Dおよび2D NMRなどの高度な分光技術を用いて特性評価されました。 これらの研究から得られた構造データは、this compoundの正確な同定に不可欠であり、様々なサンプル中のthis compoundの検出と定量のための分析方法の開発に役立ちます {svg_3}.
抗酸化特性
研究では、this compoundの抗酸化特性が調べられています。抗酸化物質は、細胞損傷につながる酸化ストレスを引き起こす可能性のあるフリーラジカルを中和するために不可欠です。 This compoundの抗酸化能力は、酸化ストレスが重要な役割を果たす疾患において特に、治療目的で利用できる可能性があります {svg_4}.
創傷治癒
This compoundは、その創傷治癒特性について調査されています。この化合物の組織再生と修復を促進する能力は、再生医療分野において貴重な追加となる可能性があります。 その創傷治癒効果のメカニズムを理解し、臨床環境における有効性を評価するためには、さらなる研究が必要です {svg_5}.
生合成経路解析
This compoundの生合成経路を理解することは、バイオテクノロジーにおけるその応用にとって不可欠です。Podostroma cornu-damaeなどの毒キノコ中の毒性化合物の生物活性と生合成経路に関する研究は、これらの化合物がどのように自然に生成されるかについての洞察を提供することができます。 この知識は、this compoundの持続可能な生産のための微生物システムのエンジニアリングに利用できます {svg_6}.
作用機序
Target of Action
Roridin E, a macrocyclic trichothecene mycotoxin, primarily targets receptor tyrosine kinases such as FGFR3, IGF-1R, PDGFRβ, and TrkB . These receptors play crucial roles in cell growth, differentiation, and metabolism. Roridin E also acts on the Transient receptor potential cation channel subfamily A member 1 .
Mode of Action
Roridin E inhibits the receptor tyrosine kinases FGFR3, IGF-1R, PDGFRβ, and TrkB, and induces cytotoxicity in multiple breast cancer cell lines . It is widely accepted that the major mode of action of trichothecene toxicosis, which includes Roridin E, is the inhibition of protein synthesis in eukaryotes . This inhibition occurs at ribosomes during all three stages of protein synthesis: initiation, elongation, and termination .
Biochemical Pathways
Roridin E affects the protein synthesis pathway by inhibiting peptidyl transferase activity, thereby preventing the formation of peptide bonds during protein synthesis . This disruption of protein synthesis can lead to a range of downstream effects, including cell cycle arrest and apoptosis .
Pharmacokinetics
It is known that the compound has potent antiproliferative activity against cancer cell lines . The presence of a 12’-hydroxyl group has been found to significantly reduce the cytotoxicity of Roridin E .
Result of Action
The primary result of Roridin E’s action is the inhibition of protein synthesis, leading to cytotoxic effects. This can result in cell death, particularly in cancer cells . Roridin E has been shown to induce cytotoxicity in multiple breast cancer cell lines and inhibit proliferation in a panel of additional cancer cell lines .
Action Environment
The production of Roridin E by certain mold species is influenced by environmental conditions such as temperature and CO2 levels . For instance, the biosynthesis of Roridin E was significantly increased at the highest temperature (35 °C), while its production was influenced by the CO2 concentration . These results suggest that environmental factors can influence the action, efficacy, and stability of Roridin E.
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Roridin E interacts with cellular components directly, inhibiting protein synthesis . The most important structural features causing the biological activities of trichothecenes, including Roridin E, are the 12,13-epoxy ring, the presence of hydroxyl or acetyl groups at appropriate positions on the trichothecene nucleus, and the structure and position of the side-chain .
Cellular Effects
Roridin E has been associated with a number of acute and chronic respiratory tract health problems . It may also disrupt the synthesis of DNA, RNA, and protein, which can impact every cell in the body . Even low levels of exposure to macrocyclic trichothecenes like Roridin E can cause severe neurological damage, immunosuppression, endocrine disruption, cardiovascular problems, and gastrointestinal distress .
Molecular Mechanism
Roridin E exerts its effects at the molecular level primarily through the inhibition of protein synthesis . It reacts directly with cellular components, leading to increased lipid peroxidation and inhibition of electron transport activity in the mitochondria .
Temporal Effects in Laboratory Settings
It is known that Roridin E is a stable molecule, which makes it difficult to remove once it enters the food and feed chain .
Metabolic Pathways
The synthesis of mycotoxins like Roridin E by moulds is genetically determined and closely related to primary metabolic pathways, such as amino acid and fatty acid metabolism . The actual toxin production is modulated by environmental factors such as substrate composition and quality, humidity, and temperature .
Transport and Distribution
It is known that mycotoxins like Roridin E can enter the food and feed chain and are extremely difficult to remove, suggesting they may be widely distributed within an organism .
Subcellular Localization
Given its ability to inhibit protein synthesis, it is likely that it interacts with ribosomes, which are found in every cell and play a central role in protein synthesis .
特性
IUPAC Name |
(1R,3R,8R,12E,17R,18E,20Z,24R,25S,26S)-17-[(1R)-1-hydroxyethyl]-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,12,18,20-tetraene-26,2'-oxirane]-11,22-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38O8/c1-18-9-11-28-16-34-26(32)14-19(2)10-12-33-21(20(3)30)7-5-6-8-25(31)37-22-15-24(36-23(28)13-18)29(17-35-29)27(22,28)4/h5-8,13-14,20-24,30H,9-12,15-17H2,1-4H3/b7-5+,8-6-,19-14+/t20-,21-,22-,23-,24-,27-,28-,29+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEQQEKLEZRLDS-FLGSVKSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C3(CC1)COC(=O)C=C(CCOC(C=CC=CC(=O)OC4C3(C5(CO5)C(C4)O2)C)C(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]2[C@@]3(CC1)COC(=O)/C=C(/CCO[C@H](/C=C/C=C\C(=O)O[C@H]4[C@]3([C@]5(CO5)[C@@H](C4)O2)C)[C@@H](C)O)\C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501034221 | |
| Record name | Roridin E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501034221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16891-85-3 | |
| Record name | Roridin E | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016891853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Roridin E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501034221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RORIDIN E | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98826FBF79 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the primary mechanism of action of Roridin E?
A1: Roridin E primarily exerts its toxic effects by inhibiting protein synthesis. [, , ] While the exact mechanism is complex, it is believed to involve binding to the ribosomes, the cellular machinery responsible for protein production. [] This disruption of protein synthesis has cascading effects on cellular functions, ultimately leading to cell death. [, ]
Q2: What are the downstream effects of Roridin E's inhibition of protein synthesis?
A2: The inhibition of protein synthesis by Roridin E triggers a series of downstream effects, including:
- Disruption of cellular metabolism: Without essential proteins, cells cannot carry out vital metabolic processes. []
- Induction of oxidative stress: Roridin E can lead to the accumulation of reactive oxygen species, damaging cellular components. [, ]
- Activation of cell death pathways: The severe cellular damage caused by Roridin E can trigger programmed cell death (apoptosis). [, ]
Q3: What is the molecular formula and weight of Roridin E?
A3: Roridin E has a molecular formula of C29H38O8 and a molecular weight of 514.6 g/mol. [, ]
Q4: What spectroscopic data is available for the characterization of Roridin E?
A4: Roridin E has been extensively characterized using various spectroscopic techniques, including:
- Nuclear Magnetic Resonance (NMR) spectroscopy: 1D and 2D NMR experiments have provided detailed information about the structure and stereochemistry of Roridin E. [, , , ]
- Mass Spectrometry (MS): High-resolution MS techniques have been employed to determine the accurate mass and fragmentation pattern of Roridin E. [, , , ]
- Infrared (IR) Spectroscopy: IR spectroscopy has been used to identify functional groups present in Roridin E. []
Q5: Is there research on the stability of Roridin E under different environmental conditions?
A5: While limited research is available specifically addressing material compatibility, studies suggest that Roridin E production by fungi can be influenced by factors such as temperature, CO2 levels, and growth media composition. [, , ] This highlights the potential for environmental factors to impact Roridin E stability.
Q6: Does Roridin E exhibit any catalytic properties?
A6: Currently, there is no scientific evidence to suggest that Roridin E possesses any catalytic properties. Its primary mode of action is through binding and inhibiting biological targets rather than catalyzing chemical reactions.
Q7: Have computational methods been employed to study Roridin E?
A7: Yes, computational chemistry has played a role in understanding the structure and activity of Roridin E and related macrocyclic trichothecenes.
- Structure Determination and Confirmation: X-ray crystallography has provided crucial insights into the three-dimensional structure of Roridin E, confirming its stereochemistry. []
- Structure-Activity Relationship (SAR) Studies: Computational modeling and QSAR studies can be valuable tools to investigate the relationship between the structure of Roridin E and its biological activity, potentially aiding in the design of less toxic analogs or identifying novel applications. [, ]
Q8: How do structural modifications to Roridin E affect its activity and toxicity?
A8: Research suggests that even subtle changes in the structure of Roridin E can significantly impact its biological activity and toxicity.
- 12′-Hydroxyl Group: The presence of a hydroxyl group at the 12′ position of Roridin E has been shown to dramatically reduce its cytotoxicity compared to its analog without this modification. [] This highlights the importance of specific structural motifs in mediating the toxic effects of Roridin E.
Q9: What are the known toxicological effects of Roridin E?
A9: Roridin E is a potent mycotoxin with various toxic effects on both animals and humans:
- Cytotoxicity: It exhibits significant cytotoxicity against various cell lines, including human tumor cell lines, indicating its potential to disrupt cellular processes and induce cell death. [, , ]
- Hepatotoxicity: Studies on rats have shown that Roridin E can cause liver damage, evidenced by alterations in liver enzymes and oxidative stress markers. [, ]
- Nephrotoxicity: Roridin E exposure has also been linked to kidney damage in animal models, suggesting potential adverse effects on renal function. []
- Immunotoxicity: Some research indicates that Roridin E might suppress immune responses, rendering individuals more susceptible to infections. []
Q10: What analytical methods are used to detect and quantify Roridin E?
A10: Various analytical techniques are employed for the detection and quantification of Roridin E in different matrices:
- High-Performance Liquid Chromatography (HPLC): HPLC coupled with various detectors, such as ultraviolet (UV) or diode-array detectors (DAD), allows for the separation and quantification of Roridin E in complex mixtures. [, , , , , ]
- Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS: These advanced techniques offer high sensitivity and selectivity in detecting and quantifying Roridin E, even at trace levels. [, , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



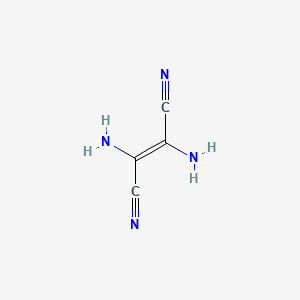
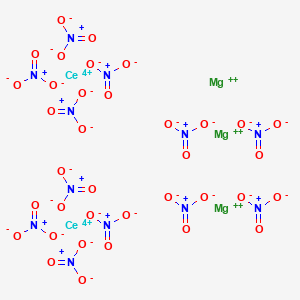


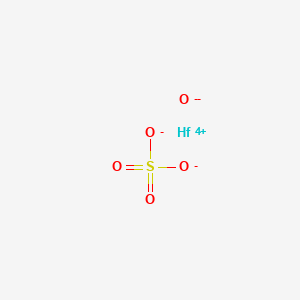

![3-Ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B1144334.png)
